10,16-bis[bis(3,5-ditert-butylphenyl)methyl]-12,14-dioxa-13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
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Overview
Description
10,16-bis[bis(3,5-ditert-butylphenyl)methyl]-12,14-dioxa-13-phosphoniapentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide is a complex organic compound known for its unique structure and properties This compound is characterized by its pentacyclic framework and the presence of multiple tert-butyl groups, which contribute to its stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,16-bis[bis(3,5-ditert-butylphenyl)methyl]-12,14-dioxa-13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide involves multiple steps, including the formation of the pentacyclic core and the introduction of the tert-butyl groups. The reaction conditions typically involve the use of strong bases and oxidizing agents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Organic solvents like dichloromethane, toluene
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, 10,16-bis[bis(3,5-ditert-butylphenyl)methyl]-12,14-dioxa-13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide is used as a catalyst in various organic reactions. Its unique structure allows it to facilitate reactions that are otherwise challenging to achieve.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.
Medicine
In medicine, the compound is being explored for its potential therapeutic applications. Its stability and reactivity make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry
In the industrial sector, this compound is used in the production of high-performance materials. Its stability and resistance to degradation make it suitable for use in harsh environments.
Mechanism of Action
The mechanism by which 10,16-bis[bis(3,5-ditert-butylphenyl)methyl]-12,14-dioxa-13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate): This compound is used as an antioxidant in polymers and shares some structural similarities with 10,16-bis[bis(3,5-ditert-butylphenyl)methyl]-12,14-dioxa-13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide.
3,5-Ditert-butyl-4-hydroxybenzaldehyde: Another compound with tert-butyl groups, used in various chemical syntheses.
Uniqueness
What sets 10,16-bis[bis(3,5-ditert-butylphenyl)methyl]-12,14-dioxa-13-phosphoniapentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide apart is its pentacyclic structure and the presence of multiple tert-butyl groups
Properties
Molecular Formula |
C78H96O3P+ |
---|---|
Molecular Weight |
1112.6 g/mol |
IUPAC Name |
10,16-bis[bis(3,5-ditert-butylphenyl)methyl]-12,14-dioxa-13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide |
InChI |
InChI=1S/C78H96O3P/c1-71(2,3)53-33-49(34-54(43-53)72(4,5)6)65(50-35-55(73(7,8)9)44-56(36-50)74(10,11)12)63-41-47-29-25-27-31-61(47)67-68-62-32-28-26-30-48(62)42-64(70(68)81-82(79)80-69(63)67)66(51-37-57(75(13,14)15)45-58(38-51)76(16,17)18)52-39-59(77(19,20)21)46-60(40-52)78(22,23)24/h25-46,65-66H,1-24H3/q+1 |
InChI Key |
PGZZNTGYYRIFCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C)C3=CC4=CC=CC=C4C5=C3O[P+](=O)OC6=C5C7=CC=CC=C7C=C6C(C8=CC(=CC(=C8)C(C)(C)C)C(C)(C)C)C9=CC(=CC(=C9)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
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